2C-B-Fly
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Overview
Description
2,3-fbenzofuran-8-yl)ethanamine, is a psychedelic phenethylamine and designer drug. It was first synthesized in 1996 by Aaron P. Monte . The compound is derived from 2C-B, which itself is a derivative of mescaline . The name “Fly” is inspired by the two dihydrofuran rings that flank the benzene ring .
Mechanism of Action
Target of Action
2C-B-Fly, also known as 2,5-dimethoxy-4-bromophenethylamine, is a psychedelic phenylethylamine derivative . It primarily targets the serotonin 5-hydroxytryptamine-2A (5-HT 2A), 5-hydroxytryptamine-2B (5-HT 2B), and 5-hydroxytryptamine-2C (5-HT 2C) receptors . These receptors play a crucial role in the regulation of mood, anxiety, and the sleep-wake cycle.
Mode of Action
This compound acts as a partial agonist at the 5-HT 2A, 5-HT 2B, and 5-HT 2C receptors . This means it binds to these receptors and activates them, but not to their full capacity. This interaction results in the compound’s characteristic psychedelic effects.
Biochemical Pathways
It is known that the compound undergoes metabolic processes resulting in various metabolites . Major detected metabolic pathways include mono- and poly-hydroxylation, O-demethylation, oxidative debromination, and to a lesser extent, N-demethoxybenzylation .
Pharmacokinetics
The pharmacokinetic properties of this compound have been studied in animal models . After administration, peak drug concentrations were detected 30 minutes in serum and 60 minutes in brain tissue . The parental compound was still present in the brain 8 hours after administration . These findings suggest that this compound penetrates animal brain tissue in a relatively slow manner .
Result of Action
The acute administration of this compound has been observed to induce significant inhibitory effects on motor performance and attenuate sensorimotor gating . It has also been reported to induce mild psychedelic effects, including changes in perceptions (distances, colors, shapes, and lights) and different body feelings .
Action Environment
It is known that the compound’s effects can be influenced by factors such as dosage, route of administration, individual physiology, and the presence of other substances .
Biochemical Analysis
Biochemical Properties
The hallucinogenic effect of 2C-B-Fly is mediated by its partial agonistic activity at the 5-HT 2A serotonin receptor, but also has a high binding affinity for the 5-HT 1D, 5-HT 1E, 5-HT 1A, 5-HT 2B and 5-HT 2C receptors . These interactions with various serotonin receptors suggest that this compound plays a significant role in biochemical reactions involving these receptors.
Cellular Effects
This compound is known to induce mild psychedelic effects . It has been reported to cause changes in perception, such as wavering and transforming visuals with eyes open, and vivid mental images or visions with eyes closed . It also has a strong bodyload that some describe as a rather pleasant buzz throughout the body .
Molecular Mechanism
The molecular mechanism of this compound primarily involves its interaction with various serotonin receptors. As a partial agonist, it binds to these receptors and modulates their activity, leading to its psychedelic effects
Temporal Effects in Laboratory Settings
In laboratory settings, peak drug concentrations of this compound were detected 30 and 60 minutes after administration in serum and brain tissue, respectively . The parental compound was still present in the brain 8 hours after administration . This suggests that this compound has a relatively slow penetration into brain tissue and a prolonged presence, which supports the observed long-term effects on cellular function .
Dosage Effects in Animal Models
In animal models, specifically adult male Wistar rats, locomotor activity was dose-dependently reduced by this compound . The acoustic startle reaction (ASR) was also strongly disrupted, with the drug’s effect on prepulse inhibition (PPI) being weaker . These effects were observed at dosages ranging from 0.2 to 5 mg/kg .
Metabolic Pathways
The major metabolic pathways of this compound are mono- and poly-hydroxylation, O-demethylation, and oxidative debromination . These metabolic processes involve various enzymes and cofactors, and can impact metabolic flux and metabolite levels .
Transport and Distribution
This compound readily passes through the blood-brain barrier, as evidenced by a markedly higher concentration of the drug in brain tissue compared to blood serum . This suggests that this compound is efficiently transported and distributed within cells and tissues.
Preparation Methods
The synthesis of 2C-B-Fly involves several steps, starting from 2,3,6,7-tetrahydrobenzo[1,2-b:4,5-b’]difuran. One common synthetic route includes the nitroaldol reaction between 4-formyl-2,3,6,7-tetrahydrobenzo[1,2-b:4,5-b’]difuran and nitroethane . The reaction conditions typically require a catalyst to facilitate the formation of the nitroalkene intermediate. This intermediate is then reduced to the corresponding amine, followed by bromination to introduce the bromine atom at the 4-position of the benzofuran ring .
Chemical Reactions Analysis
2C-B-Fly undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Halogenation reactions can introduce halogen atoms into the benzofuran ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine . The major products formed from these reactions include hydroxylated, aminated, and halogenated derivatives .
Scientific Research Applications
2C-B-Fly has been utilized in various scientific research applications:
Chemistry: It serves as a model compound for studying the structure-activity relationships of phenethylamines.
Biology: The compound is used to investigate the effects of psychedelics on neural pathways and neurotransmitter systems.
Medicine: Research on this compound contributes to understanding the therapeutic potential of psychedelics in treating mental health disorders.
Comparison with Similar Compounds
2C-B-Fly is structurally similar to other compounds in the 2C family, such as:
2C-I-Fly: This compound is the dihydrofuran analog of 2C-I, with an iodine atom instead of a bromine atom.
2C-D-Fly: The dihydrofuran analog of 2C-D, with a methyl group instead of a bromine atom.
The uniqueness of this compound lies in its combination of the phenethylamine core with the dihydrofuran rings, which imparts distinct pharmacological properties compared to its analogs .
Properties
CAS No. |
178557-21-6 |
---|---|
Molecular Formula |
C12H15BrClNO2 |
Molecular Weight |
320.61 g/mol |
IUPAC Name |
2-(4-bromo-2,3,6,7-tetrahydrofuro[2,3-f][1]benzofuran-8-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C12H14BrNO2.ClH/c13-10-9-3-6-15-11(9)7(1-4-14)8-2-5-16-12(8)10;/h1-6,14H2;1H |
InChI Key |
XHRNOQRXDGETTA-UHFFFAOYSA-N |
SMILES |
C1COC2=C(C3=C(C(=C21)CCN)OCC3)Br |
Canonical SMILES |
C1COC2=C(C3=C(C(=C21)CCN)OCC3)Br.Cl |
Appearance |
Assay:≥98%A crystalline solid |
733720-95-1 178557-21-6 |
|
Pictograms |
Irritant |
Synonyms |
8-Bromo-2,3,6,7-tetrahydrobenzo[1,2-b:4,5-b’]difuran-4-ethanamine Hydrochloride; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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